5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Antitubercular drug discovery Phosphatase inhibition High-throughput screening

Identifying validated chemical starting points for antitubercular drug discovery remains challenging, with <0.2% of HTS library compounds showing activity against M. tuberculosis PstP phosphatase. This 3,4-difluorophenyl-substituted isoxazole-3-carboxylic acid is one of those rare validated actives. • Confirmed M. tuberculosis PstP phosphatase inhibitor in biochemical HTS (active among only 0.125% of compounds screened) • Free carboxylic acid handle enables direct parallel amide coupling for SAR exploration without ester deprotection • 97% purity ensures reproducible results across synthesis batches and reliable logP/D calibration (XLogP3-AA: 2.1).

Molecular Formula C10H5F2NO3
Molecular Weight 225.15 g/mol
CAS No. 1017513-51-7
Cat. No. B1387672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid
CAS1017513-51-7
Molecular FormulaC10H5F2NO3
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)F)F
InChIInChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
InChIKeyGUQAHOANQYNQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid: Overview


5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid is a fluorinated heterocyclic compound combining a 1,2-oxazole (isoxazole) core with a 3,4-difluorophenyl substituent at the 5-position and a free carboxylic acid handle at the 3-position [1]. Unlike generic isoxazole-3-carboxylic acid scaffolds, this specific difluorophenyl substitution pattern has appeared in PubChem bioassay records as an active hit against Mycobacterium tuberculosis PstP phosphatase, indicating a non-trivial selectivity fingerprint [2]. Commercially available at 97% purity , the compound serves as a versatile intermediate for amide coupling and further derivatization in medicinal chemistry campaigns.

Why This Compound Cannot Be Replaced by Generic Analogs


Substituting this compound with the unsubstituted isoxazole-3-carboxylic acid (CAS 3209-71-0) or even a positional isomer such as the 2,4-difluorophenyl variant (CAS 1083224-23-0) would introduce consequential differences in both electronic character and biological recognition. The 3,4-difluorophenyl group confers a unique dipole moment and hydrogen-bond-acceptor profile distinct from 2,4- or 3,5-difluoro regioisomers, which can directly affect target binding and metabolic stability [1]. Crucially, the specific 3,4-difluorophenyl-substituted isoxazole-3-carboxylic acid has been experimentally flagged as an active inhibitor of M. tuberculosis PstP phosphatase in a high-throughput screen where the vast majority of library compounds were inactive [2]. This demonstrates that the precise substitution pattern is not interchangeable without risk of losing target engagement.

Product-Specific Evidence Guide


PstP Phosphatase HTS Activity

In a high-throughput screen of 100,639 compounds from the LifeChem Diversity Library against recombinant M. tuberculosis PstP phosphatase, 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid (CID 33679719) was classified as 'Active', whereas the vast majority of library compounds—including structurally related isoxazole derivatives—were 'Inactive' [1]. The assay measured inhibition of pNPP dephosphorylation at a single test concentration of 33 µM, with EDTA (4 µM) as the positive control. Although comparative IC50 values are not publicly available for this specific compound within the confirmatory screen, the binary active/inactive designation at a fixed concentration provides a decisive differentiation from inactive analogs [1].

Antitubercular drug discovery Phosphatase inhibition High-throughput screening

Fluorine Substitution Pattern and Electronic Differentiation

The 3,4-difluorophenyl substitution pattern creates a distinct electronic environment compared to other difluorophenyl regioisomers commonly used in isoxazole-3-carboxylic acid series. Computed XLogP3-AA for 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid is 2.1 [1], which differs from the predicted logP of the 2,4-difluorophenyl isomer (CAS 1083224-23-0, predicted logP approximately 1.9–2.0 based on ACD/Labs calculations) . The 3,4-substitution positions both fluorine atoms para and meta to the isoxazole attachment point, generating a net dipole moment vector that is distinct from the 2,4-pattern where one fluorine occupies an ortho position introducing steric hindrance and altered torsional preferences [2]. This difference has been leveraged in antifungal lead optimization: a 3,4-difluorophenyl-bearing isoxazole hydrazide (compound D28) demonstrated broad-spectrum antifungal activity with EC50 values ranging from 0.204 to 4.73 µg/mL against six phytopathogenic fungi [2], whereas the corresponding 2,4-difluorophenyl isoxazole antifungal series (e.g., VT-1161 analogs) target CYP51 through an entirely different binding mode [3].

Medicinal chemistry Physicochemical profiling Fluorine SAR

Free Carboxylic Acid Handle for Direct Amide Coupling

Unlike the corresponding methyl or ethyl ester derivatives, 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid provides a native carboxylic acid functional group that can undergo direct HATU- or EDCI-mediated amide coupling without a hydrolysis step . The methyl ester analog (methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate) requires saponification prior to amide bond formation, introducing an additional synthetic step and potential for epimerization or decomposition . Commercially, the free acid is available at 97% purity from Leyan (Catalog No. 1147286) , whereas the methyl ester variant is listed at varying purities (typically 95%) from multiple vendors, potentially requiring repurification before use in sensitive coupling reactions .

Synthetic chemistry Amide coupling Library synthesis

3,4-Difluorophenyl Motif in Antifungal SAR

Although direct antifungal data for 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid itself are not published, strong class-level evidence demonstrates that the 3,4-difluorophenyl group confers superior broad-spectrum antifungal activity compared to other aryl substituents on isoxazole-containing scaffolds. In a series of novel β-ionone derivatives containing an isoxazole hydrazide moiety, the 3,4-difluorophenyl-bearing compound D28 exhibited EC50 values of 0.204 µg/mL against Rhizoctonia solani, 0.586 µg/mL against Valsa mali, 2.59 µg/mL against Gibberella zeae, 1.87 µg/mL against Alternaria solani, 3.06 µg/mL against Botrytis cinerea, and 4.73 µg/mL against Colletotrichum orbiculare [1]. In contrast, compounds bearing 4-fluorophenyl, 4-chlorophenyl, or unsubstituted phenyl groups in the same scaffold showed significantly weaker or no antifungal activity [1]. This pattern suggests that the 3,4-difluorophenyl pharmacophore is a privileged fragment for antifungal target engagement that may extend to isoxazole-3-carboxylic acid derivatives following appropriate derivatization.

Antifungal drug design CYP51 inhibition Structure-activity relationships

GHS Safety Profile and Regulatory Compliance

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid has a fully characterized GHS hazard profile based on ECHA C&L notifications, with harmonized classification as Acute Tox. 4 (H302: Harmful if swallowed), Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation) [1]. In contrast, the structurally similar 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid (CAS 1083224-23-0) lacks a complete GHS notification record in the ECHA C&L inventory, meaning its hazard classification relies on computational predictions rather than experimental data . For procurement in regulated laboratory environments, the availability of validated hazard information streamlines safety assessment and reduces compliance risk.

Laboratory safety GHS classification Regulatory compliance

High-Impact Application Scenarios


Antitubercular Lead Optimization

Investigators developing novel antitubercular agents targeting the essential phosphatase PstP can use 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid as a validated starting point, given its confirmed activity in a high-throughput biochemical screen against this target [1]. The free carboxylic acid handle enables systematic SAR exploration through parallel amide coupling, while the 3,4-difluorophenyl moiety provides a defined electronic and steric profile that contributed to activity among only 0.125% of library compounds screened [1].

Antifungal Library Synthesis

Medicinal chemists pursuing broad-spectrum antifungal agents can leverage the 3,4-difluorophenyl isoxazole substructure, which has demonstrated potent activity across six fungal pathogens (EC50 0.204–4.73 µg/mL) in related chemotypes [2]. Procuring the carboxylic acid as a building block enables diversification via amide, ester, or hydrazide formation to rapidly generate analogs for antifungal screening.

Amide Coupling Method Development

Process chemists and methodology developers can utilize this compound as a model substrate for optimizing HATU- or EDCI-mediated amide coupling reactions on electron-deficient heteroaromatic carboxylic acids, benefiting from the compound's 97% commercial purity and the absence of a required ester hydrolysis step that complicates workflows with methyl ester analogs .

Computational Chemistry Model Validation

Computational chemists developing logP prediction models or DFT-based electronic property calculations for fluorinated heterocycles can use the experimentally validated XLogP3-AA value of 2.1 [3] and the known GHS classification [4] as benchmark data points, particularly for calibrating models that distinguish between regioisomeric difluorophenyl substitution patterns.

Technical Documentation Hub

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